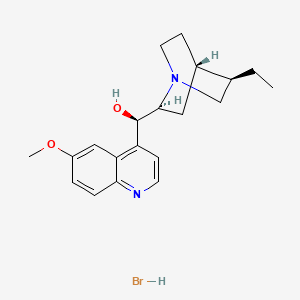
Hydroquinine hydrobromide
Vue d'ensemble
Description
Hydroquinine hydrobromide is a derivative of quinine, an alkaloid found in the bark of the cinchona tree. It is primarily used for the treatment of nocturnal muscle cramps and certain cardiac arrhythmias. This compound has been approved for marketing in various countries and is available as an over-the-counter drug in some regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroquinine hydrobromide can be synthesized through the reaction of hydroquinine with hydrobromic acid. The process involves the following steps:
Hydroquinine Preparation: Hydroquinine is typically obtained from quinine through a reduction process.
Reaction with Hydrobromic Acid: Hydroquinine is then reacted with hydrobromic acid under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Raw Material Sourcing: High-purity quinine is sourced and reduced to hydroquinine.
Reaction Optimization: The reaction with hydrobromic acid is carried out in reactors designed to maintain optimal temperature and pressure conditions.
Purification: The resulting this compound is purified through crystallization and filtration techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroquinine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to quinine under specific conditions.
Substitution: It can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Quinine.
Substitution Products: Various substituted hydroquinine derivatives.
Applications De Recherche Scientifique
Hydroquinine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for developing and testing new antimalarial drugs.
Medicine: It is used in the treatment of nocturnal muscle cramps and certain cardiac arrhythmias.
Industry: It is utilized in the synthesis of other quinine derivatives and as a stabilizer in various chemical processes.
Mécanisme D'action
Hydroquinine hydrobromide exerts its effects by modulating ion channels, particularly potassium and sodium channels, in cardiac muscle cells. This modulation helps stabilize cardiac rhythm, making it useful in treating certain arrhythmias . Additionally, it inhibits the growth of multidrug-resistant bacteria by suppressing specific metabolic pathways .
Comparaison Avec Des Composés Similaires
Quinine: The parent compound from which hydroquinine is derived.
Hydroquinidine: Another derivative of quinine used for similar therapeutic purposes.
Fluoroquinolones: A class of antibiotics with a similar quinoline nucleus.
Uniqueness: Hydroquinine hydrobromide is unique due to its dual role in treating both muscle cramps and cardiac arrhythmias. Its ability to modulate ion channels and inhibit bacterial growth sets it apart from other quinine derivatives and similar compounds.
Propriétés
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQYYLUFOIOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005573 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901005573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85153-19-1 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901005573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the efficacy of Hydroquinine Hydrobromide in treating nocturnal leg cramps?
A2: A randomized, double-blind, placebo-controlled trial conducted in the Netherlands investigated the efficacy of 300 mg this compound for the prevention of frequent, ordinary muscle cramps []. The study concluded that short-term use of this compound at this dosage was safe and significantly more effective than placebo in preventing these cramps [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




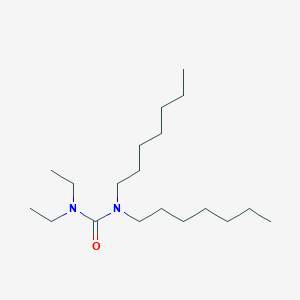
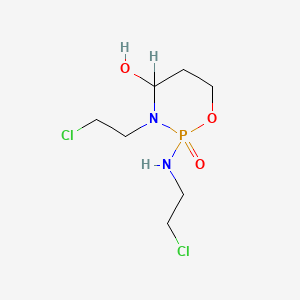
![(4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl) acetate](/img/structure/B1221069.png)
![N-[2-(1-azepanyl)-1,3-benzothiazol-6-yl]carbamic acid ethyl ester](/img/structure/B1221070.png)
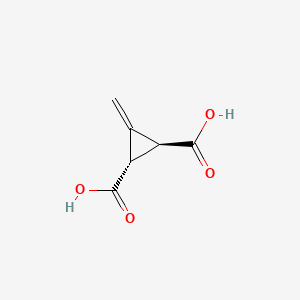
![(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1221075.png)
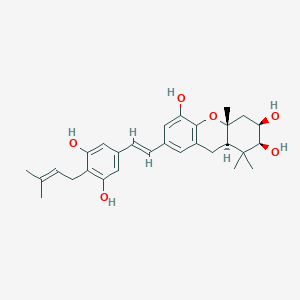
![4-[2-(3-Fluorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1221078.png)

![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)
![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)
